8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
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Biological Activity
The compound 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 1217010-89-3) is a novel pyrimido-indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C25H19F2N3O2 |
Molecular Weight | 431.4 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps, starting from methyl 3-amino-5-fluoro-1-(2-fluorobenzyl)-1H-indole-2-carboxylate. The final product is obtained through a series of alkylation reactions and crystallization processes, yielding a white crystalline powder with a melting point around 154.1–154.6 °C .
Antiviral Activity
Recent studies have highlighted the antiviral properties of related pyrimido-indole compounds. For example, compounds structurally similar to This compound have shown significant activity against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. The EC50 values for these compounds ranged from 5 to 25 μM , indicating promising antiviral efficacy without notable cytotoxicity at concentrations up to 250 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Related indole derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives exhibited IC50 values as low as 0.36 µM against CDK2, suggesting that modifications in the pyrimido-indole structure can enhance selectivity and potency against cancer cells .
The proposed mechanism of action involves the inhibition of key protein-protein interactions necessary for viral replication and tumor cell proliferation. Molecular docking studies have provided insights into how these compounds bind to active sites on target proteins, enhancing their biological activity through specific interactions such as hydrogen bonding and hydrophobic effects .
Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of various pyrimido-indole derivatives in MDCK cells infected with influenza virus. The results indicated that the tested compounds significantly reduced plaque formation with an average EC50 value of 12 μM , showcasing their potential as antiviral agents against influenza .
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines (HeLa, HCT116), the indole derivatives demonstrated substantial antiproliferative effects with IC50 values ranging from 0.5 to 1.8 µM , indicating their potential use in cancer therapy .
Properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDAFPYNFPVWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.